(2S)-1-Acetyl-2-methoxypiperazine
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Overview
Description
(2S)-1-Acetyl-2-methoxypiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Acetyl-2-methoxypiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine.
Acetylation: The piperazine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acetyl group to the nitrogen atom.
Methoxylation: The acetylated piperazine is then reacted with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to introduce the methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-Acetyl-2-methoxypiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(2S)-1-Acetyl-2-methoxypiperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-1-Acetyl-2-methoxypiperazine involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in modulating the compound’s activity. The exact pathways and targets depend on the specific application, but generally, the compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Comparison with Similar Compounds
(2S)-1-Acetyl-2-hydroxypiperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-1-Acetyl-2-ethoxypiperazine: Similar structure but with an ethoxy group instead of a methoxy group.
(2S)-1-Acetyl-2-aminopiperazine: Similar structure but with an amino group instead of a methoxy group.
Uniqueness: (2S)-1-Acetyl-2-methoxypiperazine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and potential applications. The methoxy group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-[(2S)-2-methoxypiperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-4-3-8-5-7(9)11-2/h7-8H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
ORAXKENPGLLSPR-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N1CCNC[C@@H]1OC |
Canonical SMILES |
CC(=O)N1CCNCC1OC |
Origin of Product |
United States |
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